molecular formula C9H13FO3 B1446377 Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate CAS No. 1823364-71-1

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

Cat. No.: B1446377
CAS No.: 1823364-71-1
M. Wt: 188.2 g/mol
InChI Key: LRHUACLSEJLJOD-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate typically involves known organic synthesis techniques. One common method includes the reaction of a suitable bicyclic precursor with ethyl fluoroacetate under controlled conditions . The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up these reactions using continuous flow reactors to enhance efficiency and yield .

Chemical Reactions Analysis

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms, which are valuable in medicinal chemistry.

    Biology: The compound can be used in the study of enzyme mechanisms and interactions due to its unique structure and functional groups.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including potential antiviral and anticancer agents.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom and hydroxyl group play crucial roles in its reactivity and binding affinity. The compound can inhibit or activate enzymes by forming stable complexes with their active sites, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate can be compared with similar compounds such as:

This compound stands out due to its unique combination of a fluorine atom and a hydroxyl group, which imparts distinct chemical properties and makes it valuable in various applications.

Properties

IUPAC Name

ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13FO3/c1-2-13-8(12)9(10)6-3-5(11)4-7(6)9/h5-7,11H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHUACLSEJLJOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(C2C1CC(C2)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 2
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Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 3
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Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 4
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 5
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate
Reactant of Route 6
Ethyl 6-fluoro-3-hydroxybicyclo[3.1.0]hexane-6-carboxylate

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